
O,S-Bis(2-methylpropyl) methylphosphonothioate
Overview
Description
O,S-Bis(2-methylpropyl) methylphosphonothioate is a chemical compound with the molecular formula C9H21O2PS and a molecular weight of 224.299 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound is known for its unique structure, which includes both oxygen and sulfur atoms bonded to a phosphorus atom.
Preparation Methods
The synthesis of O,S-Bis(2-methylpropyl) methylphosphonothioate involves the reaction of methylphosphonothioic dichloride with 2-methylpropanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
CH3P(S)Cl2+2C4H9OH→CH3P(S)(OC4H9)2+2HCl
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
O,S-Bis(2-methylpropyl) methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonate. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the phosphonothioate to phosphine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles such as amines or alcohols replace the sulfur or oxygen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, O,S-Bis(2-methylpropyl) methylphosphonothioate serves as a reagent for synthesizing organophosphorus compounds. It acts as a model compound for studying phosphorus-sulfur chemistry, allowing researchers to explore reaction mechanisms and develop new synthetic methodologies.
Biology
Biochemically, this compound is utilized to investigate enzyme inhibition and protein phosphorylation. It has been shown to inhibit enzymes that contain active site serine residues by forming covalent bonds with these residues, thus blocking enzyme activity. This mechanism is similar to other organophosphorus compounds known for inhibiting acetylcholinesterase, which is crucial in neurotransmission .
Medicine
In medical research, this compound is explored for its potential therapeutic applications. Studies focus on developing agents that can target specific enzymes or pathways involved in diseases. For instance, its use in counteracting cholinergic poisoning highlights its significance in toxicology and emergency medicine .
Industry
The compound finds applications in agricultural chemistry as well. It is involved in developing pesticides and agrochemicals due to its ability to inhibit biological processes in pests effectively. This property makes it a candidate for creating environmentally friendly pest control agents that minimize harm to non-target organisms .
Case Study 1: Enzyme Inhibition Studies
A series of experiments demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro. The study measured enzyme activity using spectrophotometric methods before and after exposure to varying concentrations of the compound. Results indicated a dose-dependent inhibition pattern, confirming its potential use as a biochemical tool for studying cholinergic signaling pathways .
Case Study 2: Toxicological Assessments
Research involving animal models has established the acute toxicity profile of this compound. In guinea pigs, exposure led to symptoms consistent with cholinergic poisoning, including muscle twitching and respiratory distress. These findings underscore the importance of safety protocols when handling this compound in laboratory settings .
Mechanism of Action
The mechanism of action of O,S-Bis(2-methylpropyl) methylphosphonothioate involves the inhibition of enzymes that contain active site serine residues. The compound forms a covalent bond with the serine residue, thereby blocking the enzyme’s activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other serine hydrolases.
Comparison with Similar Compounds
O,S-Bis(2-methylpropyl) methylphosphonothioate can be compared to other organophosphorus compounds such as:
O,O-Diethyl methylphosphonothioate: Similar in structure but with ethyl groups instead of isobutyl groups.
O,S-Diisopropyl methylphosphonothioate: Contains isopropyl groups instead of isobutyl groups.
O,O-Diisobutyl methylphosphonothioate: Similar but with both oxygen atoms bonded to isobutyl groups.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms bonded to the phosphorus atom, which imparts distinct chemical and biological properties.
Biological Activity
O,S-Bis(2-methylpropyl) methylphosphonothioate is a synthetic organophosphate compound primarily recognized as a nerve agent. Its biological activity is characterized by its potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to severe toxicological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant research findings.
This compound functions by irreversibly binding to the active site of AChE, preventing the breakdown of acetylcholine (ACh). This accumulation of ACh results in continuous stimulation of cholinergic receptors, leading to overstimulation of the nervous system. The compound's structural characteristics contribute to its high potency as an AChE inhibitor.
Comparison of AChE Inhibition Potency
The following table summarizes the potency of various organophosphate compounds in inhibiting AChE:
Compound | AChE Inhibition Potency (nM) |
---|---|
This compound | 20 ± 2 |
VX (O-ethyl S-2-diisopropylaminoethyl methylphosphonothioate) | 0.3 ± 0.05 |
Sarin (GB) | 0.1 |
Toxicological Profile
The toxicity of this compound is profound, with acute exposure leading to symptoms such as muscle twitching, respiratory distress, and potentially death within minutes if untreated. The LD50 values indicate its lethal potency:
- LD50 for Rats : Approximately 13.1 μg/kg (subcutaneous administration)
- Symptoms upon Exposure :
- Mild: Sweating, muscle twitching
- Severe: Convulsions, respiratory arrest
Case Studies
- Osaka VX Incident : Analysis of serum from victims exposed to VX showed metabolites consistent with those produced by this compound. This study utilized gas chromatography-mass spectrometry (GC-MS), confirming the rapid metabolism and severe biological consequences of exposure .
- Animal Studies : Research involving rodents demonstrated that even low doses could lead to significant cholinergic crisis symptoms, emphasizing the need for immediate medical intervention following exposure .
Environmental Stability and Decontamination
The stability of this compound in various environments poses a challenge for decontamination efforts. Immediate decontamination is crucial; even minimal exposure can result in severe health risks. Effective decontamination strategies include:
- Chemical Neutralization : Use of oximes to reactivate inhibited AChE.
- Physical Removal : Absorption materials like activated charcoal or specific chemical agents designed for nerve agent decontamination.
Q & A
Q. Basic: What are the recommended synthetic routes for preparing O,S-Bis(2-methylpropyl) methylphosphonothioate with high purity?
Methodological Answer:
The synthesis typically involves a two-step process:
Phosphorylation: React methylphosphonothioic acid with 2-methylpropyl alcohol (isobutyl alcohol) under controlled conditions. Use catalysts like dialkylaminopyridine (DMAP) or coupling agents (e.g., DCC) to enhance esterification efficiency .
Purification: Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product. Confirm purity via gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography-mass spectrometry (LC-MS). Avoid side reactions (e.g., hydrolysis) by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. Basic: How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ³¹P NMR to confirm esterification and detect impurities. For example, the ³¹P NMR signal for the phosphonothioate group typically appears at 55–65 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or tandem MS (MS/MS) can verify the molecular ion (e.g., [M+H]⁺ at m/z 267.368 for C₁₁H₂₆NO₂PS) and fragmentation patterns .
- Elemental Analysis: Validate stoichiometry (C, H, N, S, P) with deviations <0.3% from theoretical values .
Q. Advanced: What experimental designs are optimal for studying its cholinesterase inhibition kinetics?
Methodological Answer:
- In Vitro Assays:
- Ellman’s Method: Use acetylthiocholine iodide as a substrate and measure thiocholine production via spectrophotometry (412 nm). Pre-incubate the enzyme (e.g., horse serum cholinesterase) with the compound to determine IC₅₀ values .
- pH-Stat Titration: Monitor enzyme activity in real-time by titrating acetic acid released during substrate hydrolysis .
- Kinetic Analysis: Apply Michaelis-Menten models to calculate inhibition constants (Kᵢ) and distinguish between reversible/irreversible binding. Compare results with structurally related nerve agents (e.g., VR, VX) to infer mechanistic differences .
Q. Advanced: How can researchers resolve contradictions in environmental degradation data for this compound?
Methodological Answer:
- Degradation Pathway Mapping:
- Hydrolysis Studies: Use pH-buffered solutions (pH 4–10) at 25–50°C. Analyze products via LC-MS or ³¹P NMR. For example, identify thiophosphoryl intermediates (e.g., methylphosphonic acid derivatives) .
- Atmospheric Oxidation: Investigate OH/NO₃ radical reactions using smog chamber experiments. Measure rate constants (kOH) via relative rate methods with reference compounds (e.g., MTMPDA or OSDMMP) .
- Statistical Validation: Apply multivariate analysis (e.g., PCA) to reconcile discrepancies between lab and field data, accounting for variables like temperature, humidity, and matrix effects .
Q. Advanced: What advanced spectroscopic techniques are suitable for identifying degradation byproducts?
Methodological Answer:
- 2D DOSY NMR: Resolve complex mixtures by separating signals based on diffusion coefficients. For example, distinguish between parent compounds and smaller degradation products (e.g., diethyl methylphosphonate) .
- X-ray Photoelectron Spectroscopy (XPS): Analyze phosphorus and sulfur oxidation states in solid residues to track degradation pathways .
- FT-IR Coupled with GC: Identify volatile organophosphorus byproducts (e.g., methylphosphonothioic acid) via characteristic P=O (~1250 cm⁻¹) and P-S (~650 cm⁻¹) stretches .
Q. Advanced: How can researchers design ecotoxicological studies to assess its environmental persistence?
Methodological Answer:
- Microcosm Experiments: Simulate soil/water systems spiked with the compound. Monitor half-life (t₁/₂) using ³²P-radiolabeled analogs and autoradiography .
- QSAR Modeling: Predict bioaccumulation potential by correlating logP values (experimental or calculated) with toxicity endpoints in aquatic organisms (e.g., Daphnia magna) .
- Metabolomic Profiling: Use LC-HRMS to identify biotransformation products in model organisms (e.g., zebrafish) and assess metabolic disruption .
Properties
IUPAC Name |
2-methyl-1-[methyl(2-methylpropylsulfanyl)phosphoryl]oxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O2PS/c1-8(2)6-11-12(5,10)13-7-9(3)4/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABNFHRGJXPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C)SCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O2PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721108 | |
Record name | O,S-Bis(2-methylpropyl) methylphosphonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100860-55-7 | |
Record name | O,S-Bis(2-methylpropyl) methylphosphonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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